molecular formula C5H9ClF3N B14863764 cis-2-(Trifluoromethyl)cyclobutanamine;hydrochloride

cis-2-(Trifluoromethyl)cyclobutanamine;hydrochloride

Cat. No.: B14863764
M. Wt: 175.58 g/mol
InChI Key: YYYMJJAPNAKGEH-HJXLNUONSA-N
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Description

cis-2-(Trifluoromethyl)cyclobutanamine;hydrochloride: is a chemical compound with the molecular formula C5H9ClF3N It is a cyclobutanamine derivative where a trifluoromethyl group is attached to the second carbon in the cyclobutane ring, and it is present as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(Trifluoromethyl)cyclobutanamine;hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Amination: The amine group is introduced through nucleophilic substitution reactions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

    Oxidation: Oxidized derivatives of the cyclobutanamine ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary or tertiary amines.

    Substitution: Substituted cyclobutanamine derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

Biology:

    Biochemical Studies: Used in studies to understand the biochemical pathways and interactions involving cyclobutanamine derivatives.

Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of cis-2-(Trifluoromethyl)cyclobutanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding to biological targets. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s activity in biochemical pathways.

Comparison with Similar Compounds

  • cis-3-(Trifluoromethyl)cyclobutanamine;hydrochloride
  • trans-2-(Trifluoromethyl)cyclobutanamine;hydrochloride
  • cis-2-(Trifluoromethyl)cyclohexanamine;hydrochloride

Comparison:

  • Structural Differences: The position of the trifluoromethyl group and the configuration (cis or trans) can significantly influence the compound’s properties and reactivity.
  • Unique Features: cis-2-(Trifluoromethyl)cyclobutanamine;hydrochloride is unique due to its specific configuration and the presence of the trifluoromethyl group, which can impart distinct electronic and steric effects.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C5H9ClF3N

Molecular Weight

175.58 g/mol

IUPAC Name

(1S,2R)-2-(trifluoromethyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-2-4(3)9;/h3-4H,1-2,9H2;1H/t3-,4+;/m1./s1

InChI Key

YYYMJJAPNAKGEH-HJXLNUONSA-N

Isomeric SMILES

C1C[C@@H]([C@@H]1C(F)(F)F)N.Cl

Canonical SMILES

C1CC(C1C(F)(F)F)N.Cl

Origin of Product

United States

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